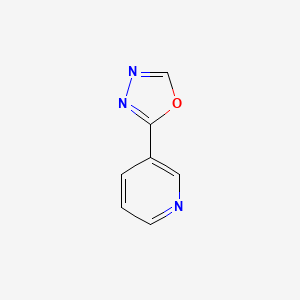

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTRMACWCCVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984428 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-95-5 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(pyridin-3-yl)-1,3,4-oxadiazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(pyridin-3-yl)-1,3,4-oxadiazole. This molecule is a member of the 1,3,4-oxadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The unique structural framework of 1,3,4-oxadiazoles makes them valuable scaffolds in drug discovery.[1]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance pharmacokinetic properties of drug candidates.[2] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5] The pyridine moiety, on the other hand, is a common feature in many pharmaceuticals and is known to interact with various biological targets. The combination of these two pharmacophores in this compound presents a promising avenue for the development of novel therapeutic agents.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a reliable two-step process. This involves the initial synthesis of a key intermediate, nicotinic hydrazide, followed by its cyclization to form the desired oxadiazole ring.

Part 1: Synthesis of the Key Intermediate: Nicotinic Hydrazide

Nicotinic hydrazide is prepared from nicotinic acid. A common laboratory-scale method involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with hydrazine hydrate.

Experimental Protocol:

-

Formation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), typically in an inert solvent like anhydrous carbon tetrachloride.[6] The reaction mixture is refluxed until the evolution of gaseous byproducts ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield crude nicotinoyl chloride.

-

Formation of Nicotinic Hydrazide: The crude nicotinoyl chloride is then carefully added portion-wise to an excess of hydrazine hydrate, often diluted in a suitable solvent and cooled in an ice bath to control the exothermic reaction.[6][7] The resulting mixture is stirred for several hours at room temperature. The precipitated nicotinic hydrazide is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Use of Thionyl Chloride/Phosphorus Pentachloride: These reagents are effective for converting carboxylic acids to the more reactive acid chlorides, which are highly susceptible to nucleophilic attack by hydrazine.

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the acid chloride and also acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Controlled Temperature: The addition of the acid chloride to hydrazine hydrate is performed at low temperatures to manage the highly exothermic nature of the reaction and prevent the formation of unwanted side products.

Part 2: Oxidative Cyclization to Form the 1,3,4-Oxadiazole Ring

The formation of the 1,3,4-oxadiazole ring from nicotinic hydrazide can be achieved through various methods, with oxidative cyclization of an N-acylhydrazone intermediate being a prominent route.

Experimental Protocol:

-

Formation of the N-Acylhydrazone Intermediate: Nicotinic hydrazide is condensed with an aldehyde, for instance, an aromatic aldehyde, in a solvent like ethanol with a catalytic amount of acid (e.g., a few drops of acetic acid).[6] This reaction typically proceeds at room temperature or with gentle heating to form the corresponding N-acylhydrazone.

-

Oxidative Cyclization: The formed N-acylhydrazone is then subjected to oxidative cyclization. A variety of oxidizing agents can be employed for this step. Common methods include:

-

Iodine-catalyzed oxidation: The N-acylhydrazone is treated with a catalytic amount of iodine in the presence of an oxidant like hydrogen peroxide.[8]

-

Hypervalent iodine reagents: Reagents such as bis(trifluoroacetoxy)iodobenzene can effectively mediate the oxidative cyclization at room temperature.[9]

-

Photochemical methods: In some cases, photo-mediated oxidative cyclization can be achieved, offering a greener alternative that may not require harsh oxidizing agents or catalysts.[10][11]

-

The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by column chromatography or recrystallization, to yield this compound.

Self-Validating System:

The purity and identity of the synthesized compound at each stage should be confirmed by analytical techniques. The melting point of the synthesized nicotinic hydrazide should be compared with the literature value. For the final product, a sharp melting point and consistent spectroscopic data (NMR, IR, MS) are indicative of a successful synthesis.

Reaction Workflow Diagram:

Caption: Synthetic pathway for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its structure and purity. The following analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the pyridine and oxadiazole rings. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The single proton on the oxadiazole ring will likely appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms of the heterocyclic rings will have distinct chemical shifts, typically in the range of δ 110-165 ppm.[12]

Predicted Spectral Data Summary:

| Technique | Predicted Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) or m/z |

| ¹H NMR | ~9.2 (s, 1H, H-oxadiazole), 8.8-8.9 (m, 1H, pyridinyl), 8.2-8.3 (m, 1H, pyridinyl), 7.5-7.6 (m, 1H, pyridinyl) |

| ¹³C NMR | ~164 (C=N, oxadiazole), ~158 (C-O, oxadiazole), ~152, ~148, ~135, ~124, ~120 (pyridinyl carbons) |

| FT-IR (cm⁻¹) | ~3100-3000 (C-H aromatic), ~1600-1450 (C=N and C=C stretching), ~1070-1020 (C-O-C stretching) |

| Mass Spec (m/z) | 147 [M]⁺, fragments corresponding to the loss of CO, N₂, and cleavage of the heterocyclic rings. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the C=N and C=C bonds of the aromatic rings, as well as the C-O-C ether linkage within the oxadiazole ring.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of this compound (C₇H₅N₃O), which is approximately 147.13 g/mol .[15] The fragmentation pattern will provide further structural confirmation, with characteristic losses of small molecules like CO and N₂, and cleavage of the heterocyclic rings.[16]

Characterization Workflow Diagram:

Caption: Analytical workflow for structural confirmation.

Potential Applications and Future Directions

Derivatives of 1,3,4-oxadiazole are well-documented for their wide array of pharmacological activities.[1][4] The incorporation of a pyridine ring, a known pharmacophore, suggests that this compound and its derivatives could be promising candidates for drug discovery programs targeting a variety of diseases, including cancer, microbial infections, and inflammatory conditions.[2][5] Further research could focus on the synthesis of a library of derivatives with substitutions on the pyridine ring to explore structure-activity relationships and optimize their biological profiles.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the reagents and the final product. The synthesis should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals used should be consulted prior to commencing any experimental work.

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. jrmg.um.edu.my [jrmg.um.edu.my]

- 7. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 8. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. amhsr.org [amhsr.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]

An In-depth Technical Guide to 2-(pyridin-3-yl)-1,3,4-oxadiazole: Structure, Properties, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 2-(pyridin-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The document delineates its core chemical structure, explores its physicochemical properties, and provides detailed, field-proven synthetic protocols. Emphasis is placed on the rationale behind methodological choices, offering researchers and drug development professionals a robust framework for its application and further development. The guide synthesizes current literature and practical insights to serve as an authoritative resource for professionals engaged in advanced chemical synthesis and drug discovery.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered, planar, and stable heteroaromatic system containing one oxygen and two nitrogen atoms.[1] This moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids, esters, and carboxamides.[1][2] This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. The electron-deficient nature of the 1,3,4-oxadiazole ring, a consequence of the two pyridine-like nitrogen atoms, governs its chemical reactivity and stability.[1] This unique electronic character makes it a versatile scaffold for developing novel therapeutic agents and advanced materials.[3][4] Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][5][6][7]

Within this important class of compounds, this compound stands out due to the incorporation of a pyridine ring. This structural feature can modulate the molecule's overall electronic properties, solubility, and potential for intermolecular interactions, such as hydrogen bonding, which are critical for biological activity. This guide will delve into the specific attributes of this promising compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular architecture. Understanding these properties is paramount for its application in research and development.

Structural Elucidation

The structure of this compound consists of a pyridine ring linked at the 3-position to the 2-position of a 1,3,4-oxadiazole ring.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O | [8] |

| Molecular Weight | 147.13 g/mol | [8] |

| Melting Point | 75-76 °C | [9] |

| Boiling Point (Predicted) | 291.5±42.0 °C | [9] |

| pKa (Predicted) | 2.04±0.12 | [9] |

| XLogP3 | 0.3 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 1 | [8] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and oxadiazole rings. The single proton on the oxadiazole ring would likely appear as a downfield singlet. The protons of the 3-substituted pyridine ring would exhibit a complex splitting pattern.

-

¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms in the molecule, with the carbons of the electron-deficient oxadiazole ring resonating at lower fields.

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for C=N, C-O-C, and aromatic C-H stretching vibrations, confirming the presence of the key functional groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (147.13 g/mol ).[10]

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the electronic nature of its constituent rings. The 1,3,4-oxadiazole ring is electron-deficient, making it generally resistant to electrophilic substitution at the carbon atoms.[1][5] Conversely, the nitrogen atoms can be susceptible to electrophilic attack if the ring is substituted with electron-releasing groups.[5]

Nucleophilic attack on the carbon atoms of the oxadiazole ring can occur, often leading to ring cleavage, particularly under acidic or basic conditions.[1][5] The pyridine ring, also being electron-deficient, undergoes electrophilic substitution with difficulty, typically at the 3-position relative to the nitrogen atom. The presence of the oxadiazole substituent will further influence the reactivity of the pyridine ring.

The compound is thermally stable, a characteristic that is enhanced by the presence of the aryl (pyridine) substituent.[5]

Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with several reliable methods available. The most common and efficient approach for synthesizing this compound involves the cyclization of a suitable precursor, typically derived from nicotinic acid.

Primary Synthetic Route: Oxidative Cyclization of Acylhydrazones

A prevalent and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.[11][12] This approach offers a convergent and often high-yielding pathway.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar compounds.

Step 1: Synthesis of Nicotinic Acid Hydrazide

-

Rationale: The conversion of nicotinic acid to its hydrazide provides the necessary nucleophilic nitrogen for the subsequent condensation step. The use of thionyl chloride or phosphorus pentachloride to form the acid chloride in situ is a standard and effective method for activating the carboxylic acid.[13]

-

Procedure:

-

To a solution of nicotinic acid (1 eq.) in an appropriate solvent (e.g., anhydrous dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude nicotinoyl chloride in a suitable solvent (e.g., ethanol) and cool to 0 °C.

-

Add hydrazine hydrate (1.5 eq.) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Concentrate the mixture under reduced pressure and purify the resulting solid by recrystallization from ethanol to afford nicotinic acid hydrazide.[13][14]

-

Step 2: Synthesis of the Acylhydrazone Intermediate

-

Rationale: The formation of the acylhydrazone is a critical step that sets the stage for the final cyclization. Condensation with an aldehyde or its equivalent provides the second carbon atom for the oxadiazole ring.

-

Procedure:

-

Dissolve nicotinic acid hydrazide (1 eq.) in ethanol.

-

Add an appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl-5-(pyridin-3-yl) derivative) (1 eq.) and a catalytic amount of glacial acetic acid.[13]

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 3: Oxidative Cyclization to this compound

-

Rationale: The final step involves an intramolecular cyclization with the concurrent removal of two hydrogen atoms (oxidation) to form the aromatic oxadiazole ring. A variety of oxidizing agents can be employed for this transformation.[11][15] Iodine in the presence of an oxidant like hydrogen peroxide is an environmentally benign option.[11] Phenyliodine(III) bis(trifluoroacetate) (PIFA) is another powerful and efficient reagent for this cyclization.[15]

-

Procedure (using Iodine/H₂O₂):

-

Suspend the acylhydrazone (1 eq.) in a suitable solvent such as ethanol.

-

Add a catalytic amount of iodine (0.1-0.2 eq.).

-

Add aqueous hydrogen peroxide (30%, 2-3 eq.) dropwise to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[11]

-

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them highly attractive for various applications.

Medicinal Chemistry

The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery.[2] The incorporation of the pyridine moiety can enhance binding to biological targets and improve physicochemical properties. Derivatives of this compound have been investigated for a range of therapeutic activities:

-

Antimicrobial and Antifungal Activity: The combination of the oxadiazole and pyridine rings has been shown to be effective against various bacterial and fungal strains.[5][16]

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer properties.[17] The pyridine substituent can be modified to optimize activity against specific cancer cell lines.

-

Anti-inflammatory and Analgesic Activity: The rigid, planar structure of the oxadiazole ring system is often found in compounds with anti-inflammatory and analgesic effects.[6]

-

Antitubercular Activity: The structural similarity of the nicotinic acid hydrazide precursor to the antitubercular drug isoniazid suggests that derivatives of this compound may possess activity against Mycobacterium tuberculosis.[18]

Materials Science

The electron-deficient nature of the 1,3,4-oxadiazole ring, combined with the potential for extended conjugation through the pyridine ring, imparts interesting photophysical properties. These compounds are explored for their use in:

-

Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are known for their fluorescence and are used as electron-transporting or emitting materials in OLEDs.[3]

-

Scintillators: Certain oxadiazole derivatives are used as scintillators for detecting ionizing radiation.[1]

-

Fluorescent Probes: The fluorescence of these compounds can be sensitive to their environment, making them potential candidates for chemical sensors and biological probes.[16]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established and adaptable protocols, primarily centered around the oxidative cyclization of acylhydrazone precursors derived from nicotinic acid. The unique combination of the electron-deficient 1,3,4-oxadiazole ring and the functional pyridine moiety provides a robust platform for the design and development of novel molecules with tailored biological activities and photophysical properties. This guide has provided a comprehensive technical overview to aid researchers and scientists in harnessing the full potential of this valuable chemical entity.

References

- 1. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | 65943-95-5 [amp.chemicalbook.com]

- 10. 2-(1,3,4-Oxadiazol-2-yl)pyridine | C7H5N3O | CID 268847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. jrmg.um.edu.my [jrmg.um.edu.my]

- 14. pharmascholars.com [pharmascholars.com]

- 15. tandfonline.com [tandfonline.com]

- 16. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Spectroscopic Guide to 2-(pyridin-3-yl)-1,3,4-oxadiazole: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the 1,3,4-oxadiazole moiety is a privileged scaffold, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The conjugation of this versatile ring system with a pyridine nucleus, another cornerstone of pharmacophore design, gives rise to molecules with significant therapeutic and photophysical potential. This technical guide provides an in-depth spectroscopic analysis of a key derivative, 2-(pyridin-3-yl)-1,3,4-oxadiazole, offering a comprehensive exploration of its structural features through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the characterization of this important class of molecules.

Molecular Structure and Spectroscopic Rationale

The unique electronic and structural characteristics of this compound govern its spectroscopic behavior. The molecule consists of two aromatic heterocyclic rings: a pyridine ring substituted at the 3-position and a 1,3,4-oxadiazole ring. The electron-withdrawing nature of the 1,3,4-oxadiazole ring and the interplay of electron density within the pyridine ring create a distinct spectroscopic fingerprint. Understanding the expected chemical shifts, vibrational modes, and fragmentation patterns is crucial for unambiguous structural confirmation.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the pyridine ring and the single proton on the oxadiazole ring. The chemical shifts of the pyridine protons are influenced by the nitrogen atom and the substituent at the 3-position.[3][4] The electron-withdrawing 1,3,4-oxadiazole ring will generally deshield the attached pyridine protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| H-2' | Singlet | ~ 9.2 - 9.4 |

| H-6' | Doublet | ~ 8.7 - 8.9 |

| H-4' | Doublet of Triplets | ~ 8.2 - 8.4 |

| H-5' | Doublet of Doublets | ~ 7.5 - 7.7 |

| H-5 | Singlet | ~ 8.5 - 9.0 |

Note: The numbering corresponds to standard IUPAC nomenclature, with the pyridine ring denoted by primed numbers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbons of the 1,3,4-oxadiazole ring are highly deshielded due to the presence of two nitrogen atoms and an oxygen atom.[5] The chemical shifts of the pyridine carbons will also be influenced by the substituent.[6]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 164 - 166 |

| C-5 | ~ 158 - 162 |

| C-2' | ~ 148 - 152 |

| C-6' | ~ 150 - 154 |

| C-4' | ~ 135 - 138 |

| C-3' | ~ 125 - 128 |

| C-5' | ~ 123 - 126 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

-

Data Acquisition:

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the 1,3,4-oxadiazole and pyridine rings.[7]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 1650 - 1580 | C=N stretching (oxadiazole and pyridine) | Strong |

| 1580 - 1450 | C=C stretching (aromatic) | Medium |

| 1250 - 1200 | =C-O-C= stretching (oxadiazole) | Strong |

| 1100 - 1000 | N-N stretching (oxadiazole) | Medium |

| 900 - 650 | C-H out-of-plane bending (aromatic) | Strong |

The presence of strong absorption bands corresponding to C=N and =C-O-C= stretching are highly characteristic of the 1,3,4-oxadiazole ring system.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features. Electron Ionization (EI) is a common technique for the analysis of such heterocyclic compounds.[9]

Predicted Fragmentation Pathway

The molecular ion peak (M⁺) for this compound (C₇H₅N₃O) is expected at m/z 147. Upon electron impact, the molecule is expected to undergo fragmentation primarily through cleavage of the 1,3,4-oxadiazole ring.[9][10]

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 20-200 to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and propose fragmentation pathways based on the observed fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation. The synergistic interpretation of data from these orthogonal techniques allows for the unambiguous confirmation of its molecular structure. The protocols and predicted spectral data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, facilitating the advancement of drug discovery and materials science.

References

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]

- 10. benchchem.com [benchchem.com]

CAS number and IUPAC name for 2-(pyridin-3-yl)-1,3,4-oxadiazole

An In-Depth Technical Guide to 2-(pyridin-3-yl)-1,3,4-oxadiazole: Synthesis, Properties, and Applications

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and its role as a bioisostere for amide and ester groups.[1][2] This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block that marries the versatile oxadiazole core with the ubiquitous pyridine ring. We will explore its fundamental chemical and physical properties, provide a detailed, field-proven protocol for its synthesis with mechanistic insights, and discuss its reactivity and vast potential in the development of novel therapeutics and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their scientific endeavors.

Core Compound Identification and Properties

This compound is a stable, aromatic heterocyclic compound. Its structure features a central 1,3,4-oxadiazole ring substituted at the 2-position with a pyridine-3-yl group. This combination imparts a unique set of electronic and physicochemical properties that are highly valuable in molecular design.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 65943-95-5 | PubChem[3], ChemicalBook[4] |

| Molecular Formula | C₇H₅N₃O | PubChem[3] |

| Molecular Weight | 147.13 g/mol | PubChem[3] |

| Appearance | Yellow solid | ChemicalBook[4] |

| Melting Point | 75-76 °C | ChemicalBook[4] |

| Synonyms | 3-(1,3,4-Oxadiazol-2-yl)pyridine, 2-(3-pyridyl)-1,3,4-oxadiazole | PubChem[3], ChemicalBook[4] |

Spectroscopic Profile

The structural confirmation of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, the expected profile can be reliably predicted based on its constituent parts and data from closely related analogues.[5][6][7]

-

¹H NMR: The proton spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the protons on the pyridine ring and one signal for the lone proton on the oxadiazole ring. The proton at the 2-position of the pyridine ring will likely be the most deshielded due to its proximity to the nitrogen atom.

-

¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms. The carbons of the oxadiazole ring are highly deshielded and typically appear in the δ 150-165 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=N stretching (around 1600-1650 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the characteristic C-O-C stretching of the oxadiazole ring (1020-1250 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 147.0433, corresponding to the exact mass of the compound.[3]

Synthesis and Mechanistic Rationale

The construction of the 1,3,4-oxadiazole ring is a well-established transformation in organic chemistry. One of the most efficient and common methods is the cyclodehydration of an acylhydrazone intermediate. The following protocol describes a robust synthesis starting from nicotinic acid hydrazide (also known as 3-pyridinecarbohydrazide).

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established methods for synthesizing pyridyl-oxadiazoles, which involve the reaction of a pyridine carbohydrazide with an orthoester.[8]

Materials:

-

Nicotinic acid hydrazide (1.0 eq)

-

Triethyl orthoformate (excess, ~5-10 eq)

-

p-Toluenesulfonic acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add nicotinic acid hydrazide (1.0 eq) and ethanol.

-

Reagent Addition: Add triethyl orthoformate (5-10 eq) and a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated residue into ice-cold water. A solid precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Causality and Mechanism

The choice of reagents and conditions is critical for the success of this transformation.

-

Nicotinic Acid Hydrazide: This starting material provides the necessary N-N bond and the pyridine moiety. It is readily prepared from the corresponding ester (methyl nicotinate) and hydrazine hydrate.[4]

-

Triethyl Orthoformate: This reagent serves as a source of a single carbon atom and acts as a dehydrating agent. It reacts with the hydrazide to form an intermediate without generating bulk water, which could otherwise lead to side reactions or equilibria issues.

-

Acid Catalyst: The p-toluenesulfonic acid protonates the orthoester, activating it for nucleophilic attack by the terminal nitrogen of the hydrazide. It then catalyzes the subsequent cyclization and dehydration steps.

The reaction proceeds through a two-stage mechanism:

-

Acylhydrazone Formation: The nicotinic acid hydrazide attacks the activated orthoformate, leading to the formation of an acylhydrazone intermediate after the elimination of ethanol.

-

Cyclodehydration: Under acidic conditions, the oxygen of the carbonyl group attacks the imine carbon, initiating the cyclization. Subsequent elimination of another molecule of ethanol drives the reaction to completion, forming the stable aromatic 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The molecule's structure contains two key reactive domains: the pyridine ring and the oxadiazole ring.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2) and represents the primary site for protonation, alkylation, and coordination to metal centers. This provides a crucial handle for modifying the compound's solubility, polarity, and pharmacokinetic profile, a common strategy in drug design.

-

Oxadiazole Ring: The 1,3,4-oxadiazole ring is an electron-deficient aromatic system known for its high chemical and thermal stability. It is generally resistant to electrophilic substitution but can participate in nucleophilic substitution reactions under forcing conditions. Its primary role is often as a rigid and metabolically stable linker or pharmacophore that can engage in hydrogen bonding via its nitrogen and oxygen atoms.[1][9]

Caption: Potential sites for derivatization of the core scaffold.

Applications in Drug Discovery and Materials Science

The fusion of the pyridine and 1,3,4-oxadiazole heterocycles makes this compound a highly attractive starting point for developing new functional molecules.

Medicinal Chemistry and Drug Development

The 1,3,4-oxadiazole scaffold is a "chameleon" in medicinal chemistry, appearing in drugs with an astonishing range of activities.[10] Derivatives have been reported as potent antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][9][11][12]

-

Pharmacophore: The oxadiazole ring is a potent hydrogen bond acceptor and its rigid structure helps in correctly orienting other functional groups to fit into enzyme active sites or receptor binding pockets.

-

Bioisostere: It is frequently used as a metabolically stable replacement for ester and amide groups, improving the pharmacokinetic profile of a drug candidate by preventing hydrolysis by common metabolic enzymes.[1]

-

Lead Generation: this compound serves as an ideal fragment for library synthesis. By derivatizing the pyridine ring or by starting with substituted nicotinic acids, chemists can rapidly generate a diverse set of molecules for high-throughput screening against various biological targets. For instance, related pyridine-oxadiazole structures have shown promise as tubulin inhibitors for breast cancer and as antibacterial agents.[5][7]

Caption: The scaffold's link to diverse therapeutic applications.

Materials Science

Beyond pharmacology, 1,3,4-oxadiazole derivatives are known for their electron-transporting properties and high thermal stability.[1] This makes them excellent candidates for use in organic electronics.

-

OLEDs: The electron-deficient nature of the oxadiazole ring facilitates electron injection and transport, making these compounds useful in the electron-transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs).[13]

-

Polymers: The rigid structure can be incorporated into polymer backbones to create materials with high thermal resistance and specific electronic properties.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful building block with significant proven potential. Its straightforward synthesis, inherent chemical stability, and the strategic combination of two of modern chemistry's most important heterocycles provide a robust platform for innovation. For scientists in drug discovery, it represents a validated starting point for the rational design of new therapeutics. For materials scientists, it offers a scaffold for creating next-generation organic electronic materials. The continued exploration of this compound and its derivatives is certain to yield further breakthroughs across scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 3. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | 65943-95-5 [amp.chemicalbook.com]

- 5. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 13. researchgate.net [researchgate.net]

The Synthesis of Novel 2-Aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities and its role as a versatile bioisostere. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of key synthetic transformations, offers field-proven insights into experimental choices, and presents self-validating methodologies to ensure reproducibility. Through detailed protocols, mechanistic diagrams, and a curated selection of authoritative references, this guide aims to empower researchers to confidently navigate the synthesis and exploration of this promising class of compounds.

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in drug discovery due to its remarkable chemical stability and its ability to participate in hydrogen bonding, which contributes to its diverse pharmacological profile.[1] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3][4]

The 1,3,4-oxadiazole moiety is often employed as a bioisostere for carboxylic acids, esters, and amides.[2] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better cell membrane permeability. The pyridine ring, another key pharmacophore, is frequently incorporated into drug candidates to enhance solubility and provide a key interaction point with biological targets. The combination of the 1,3,4-oxadiazole core with a pyridine substituent, specifically at the 3-position, presents a compelling strategy for the development of novel therapeutic agents.

This guide will focus on the most prevalent and reliable synthetic strategies for constructing 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives, with a particular emphasis on the practical aspects of the synthesis, purification, and characterization of these compounds.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically proceeds through the formation of a key intermediate, a 1,2-diacylhydrazine (also known as a diacylhydrazide), followed by a cyclodehydration step. Another prominent method involves the oxidative cyclization of N-acylhydrazones. Understanding the mechanisms behind these transformations is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Diacylhydrazine Cyclodehydration Route

This is arguably the most common and versatile approach for the synthesis of 1,3,4-oxadiazoles. The general workflow involves two main steps: the formation of a 1,2-diacylhydrazine intermediate and its subsequent cyclization.

Caption: General workflow for the diacylhydrazine cyclodehydration route.

2.1.1. Step 1: Formation of the 1,2-Diacylhydrazine Intermediate

The initial step involves the acylation of a nicotinic acid hydrazide with an appropriate aryl carboxylic acid or its activated derivative (e.g., an acyl chloride or ester).

-

From Carboxylic Acids: Direct condensation of a carboxylic acid with a hydrazide requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[2]

-

From Acyl Chlorides: A more reactive approach involves the use of an acyl chloride, which readily reacts with the hydrazide in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This method is often high-yielding but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

2.1.2. Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Ring

The crucial ring-closing step is achieved by dehydrating the 1,2-diacylhydrazine intermediate. The choice of dehydrating agent is critical and can significantly impact the reaction yield and purity of the final product.

-

Phosphorus Oxychloride (POCl₃): This is one of the most widely used and effective dehydrating agents for this transformation.[2][5][6] The reaction is typically carried out by refluxing the diacylhydrazine in excess POCl₃. The mechanism involves the formation of a chloro-phosphate intermediate which facilitates the intramolecular cyclization.

-

Other Dehydrating Agents: A variety of other reagents can be employed, including sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), triflic anhydride, and Burgess reagent.[4][5] The choice often depends on the substrate's sensitivity to harsh acidic conditions and the desired reaction temperature. Milder, modern methods utilizing reagents like tosyl chloride have also been reported.[2]

The Oxidative Cyclization of N-Acylhydrazones Route

An alternative and often efficient one-pot strategy involves the oxidative cyclization of N-acylhydrazones. These intermediates are formed by the condensation of an aldehyde with a hydrazide.

Caption: General workflow for the oxidative cyclization of N-acylhydrazones.

This method offers the advantage of potentially being a one-pot synthesis, where the N-acylhydrazone is generated in situ and then cyclized without isolation. A variety of oxidizing agents have been reported to effect this transformation, including:

-

Iodine: Molecular iodine in the presence of a base like potassium carbonate is a common and effective system for this cyclization.[7][8]

-

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient method for the oxidative cyclization of N-acylhydrazones.[3][9]

-

Other Oxidizing Agents: Other reagents such as (diacetoxyiodo)benzene (DIB), lead tetraacetate, and potassium permanganate have also been successfully employed.[10]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives. Researchers should adapt these procedures based on the specific properties of their chosen aryl substituents. For reliable and detailed procedures, consulting resources like Organic Syntheses is highly recommended.[11][12][13][14][15]

Synthesis of Nicotinohydrazide (Starting Material)

Nicotinohydrazide is a key starting material and can be readily prepared from ethyl nicotinate.

Protocol 3.1: Synthesis of Nicotinohydrazide

-

To a round-bottom flask, add ethyl nicotinate (1 equivalent) and ethanol (5-10 mL per gram of ester).

-

Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, nicotinohydrazide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure nicotinohydrazide.

Synthesis of 2-Aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole via the Diacylhydrazine Route

This protocol outlines the two-step synthesis via a 1,2-diacylhydrazine intermediate using POCl₃ for cyclodehydration.

Protocol 3.2.1: Synthesis of the 1,2-Diacylhydrazine Intermediate

-

In a round-bottom flask, dissolve the desired aryl carboxylic acid (1 equivalent) and nicotinohydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2-diacylhydrazine. This intermediate can often be used in the next step without further purification.

Protocol 3.2.2: Cyclodehydration to the 1,3,4-Oxadiazole

-

To the crude 1,2-diacylhydrazine from the previous step, add phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Carefully heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate out as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Purification and Characterization

Purification and characterization are essential steps to ensure the identity and purity of the synthesized compounds.

| Technique | Purpose | Typical Observations for 2-Aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoles |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a specific Rf value in a given solvent system. |

| Recrystallization | Purify solid products. | Formation of crystalline solids. |

| Column Chromatography | Purify products, especially if recrystallization is ineffective. | Elution of the pure compound at a specific solvent polarity. |

| Infrared (IR) Spectroscopy | Identify functional groups. | Absence of N-H and C=O stretching bands from the hydrazide. Presence of C=N and C-O-C stretching bands characteristic of the oxadiazole ring. |

| ¹H NMR Spectroscopy | Determine the proton environment in the molecule. | Characteristic signals for the aromatic protons of the aryl and pyridyl rings in the downfield region. |

| ¹³C NMR Spectroscopy | Determine the carbon framework of the molecule. | Signals for the carbons of the oxadiazole ring typically appear in the range of 150-165 ppm. |

| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the product. |

Safety Considerations

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.

-

Acyl Chlorides: Are corrosive and lachrymatory. Handle in a fume hood.

-

Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The synthesis of 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives offers a fertile ground for the discovery of new therapeutic agents. By understanding the underlying reaction mechanisms and employing robust and well-validated protocols, researchers can efficiently access a diverse library of these promising compounds. The diacylhydrazine cyclodehydration and N-acylhydrazone oxidative cyclization routes represent the most reliable and versatile strategies. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently embark on the synthesis and exploration of this important class of heterocyclic compounds, ultimately contributing to the advancement of drug discovery.

References

- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. jchemrev.com [jchemrev.com]

- 8. jchemrev.com [jchemrev.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Organic Syntheses - ACS Division of Organic Chemistry [organicdivision.org]

- 13. Organic Syntheses - Google 圖書 [books.google.com.hk]

- 14. reddit.com [reddit.com]

- 15. Organic Syntheses [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Pyridyl-Substituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl-substituted 1,3,4-oxadiazoles represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable spectrum of physicochemical properties. This technical guide provides a comprehensive exploration of this versatile class of heterocyclic compounds. We will delve into their synthesis and structural characterization, followed by an in-depth analysis of their photophysical, thermal, and electrochemical characteristics. Furthermore, this guide will elucidate their diverse biological activities, underpinned by computational studies that reveal key structure-activity relationships. Detailed experimental protocols and data presentation are included to provide actionable insights for researchers in the field.

Introduction: The Significance of the Pyridyl-1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which imparts a unique combination of properties, including high thermal and chemical stability.[1] The incorporation of a pyridyl substituent introduces a key site for hydrogen bonding and coordination, significantly influencing the molecule's solubility, crystal packing, and biological interactions.[2] This strategic combination has led to the development of pyridyl-substituted 1,3,4-oxadiazoles with a wide array of applications, ranging from luminescent materials in organic light-emitting diodes (OLEDs) to potent pharmacological agents.[3][4] Their biological activities are extensive, encompassing antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] This guide will systematically unpack the physicochemical underpinnings of these diverse applications.

Synthesis and Structural Elucidation

The synthesis of pyridyl-substituted 1,3,4-oxadiazoles is typically achieved through well-established synthetic routes. A common and effective method involves the cyclization of an acylhydrazone precursor.

General Synthetic Protocol

A prevalent synthetic strategy involves a multi-step process beginning with the formation of an acid hydrazide, followed by condensation with an aldehyde to yield an N-acylhydrazone, which is then oxidatively cyclized.[7][8]

Step 1: Formation of Acid Hydrazide A substituted aromatic acid is esterified, commonly via Fischer esterification, and then reacted with hydrazine hydrate to produce the corresponding acid hydrazide.[9]

Step 2: Synthesis of N-Acylhydrazone (Schiff Base) The acid hydrazide is condensed with a pyridyl aldehyde in a suitable solvent like ethanol to form the Schiff base intermediate.[7]

Step 3: Oxidative Cyclization to 1,3,4-Oxadiazole The N-acylhydrazone is cyclized to the 1,3,4-oxadiazole ring using various reagents. A common method employs iodine and yellow mercuric oxide in a solvent such as dimethylformamide (DMF).[7] Alternative and often milder conditions involve the use of reagents like chloramine-T.[10]

Structural Characterization

The confirmation of the synthesized structures is paramount and is achieved through a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the formation of the oxadiazole ring, including C=N and C-O-C stretching frequencies. The disappearance of the N-H and C=O bands of the acylhydrazone precursor is also a key indicator.[7][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the proton and carbon environments, confirming the arrangement of the aromatic and pyridyl protons and the successful formation of the heterocyclic ring.[10][11]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, with the molecular ion peak confirming the expected structure.[7][10]

-

Single-Crystal X-ray Diffraction: Offers unambiguous proof of the molecular structure and provides insights into the crystal packing, bond lengths, and bond angles.

Photophysical Properties: A Deep Dive into Light-Matter Interactions

Pyridyl-substituted 1,3,4-oxadiazoles often exhibit interesting photophysical properties, making them candidates for various optoelectronic applications.[1][3]

UV-Visible Absorption and Photoluminescence

These compounds typically display absorption bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system.[3] Upon excitation, many derivatives exhibit fluorescence, with emission wavelengths often falling in the blue to green region of the visible spectrum.[3] The substitution pattern on both the phenyl and pyridyl rings significantly influences the absorption and emission maxima.

Solvatochromism

A noteworthy characteristic of some pyridyl-substituted 1,3,4-oxadiazoles is solvatochromism, where the color of the substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent.[3][12] For instance, 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa3py) and its pyridin-4-yl isomer (Oxa4py) exhibit positive solvatochromism, with a significant bathochromic (red) shift in their emission spectra in more polar solvents.[12] This phenomenon is attributed to an increase in the dipole moment upon excitation, indicating intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting pyridyl moiety.[3][12]

Computational Insights into Photophysics

Time-dependent density functional theory (TD-DFT) calculations are instrumental in understanding the electronic transitions and the nature of the excited states.[3][12] Natural transition orbital (NTO) analysis can confirm the occurrence of ICT by visualizing the electron density distribution in the ground and excited states.[12]

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |

| Oxa3py | Carbon Tetrachloride | - | 348 | - | [12] |

| Oxa3py | Dimethyl Sulfoxide | - | 393 | - | [12] |

| Oxa4py | Carbon Tetrachloride | - | 354 | - | [12] |

| Oxa4py | Dimethyl Sulfoxide | - | 420 | - | [12] |

Thermal and Electrochemical Properties

The inherent stability of the 1,3,4-oxadiazole ring often translates to good thermal properties in its derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of these compounds.[10][13] Many pyridyl-substituted 1,3,4-oxadiazoles exhibit high decomposition temperatures, a desirable trait for applications in materials science.[14] For example, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was found to be stable up to a high temperature, with complete decomposition occurring at 506°C.[13]

Electrochemical Behavior

The redox properties of pyridyl-substituted 1,3,4-oxadiazoles can be investigated using techniques like cyclic voltammetry.[2] These studies provide insights into the electron-accepting and electron-donating capabilities of the molecules, which are crucial for their application in electronic devices and for understanding their roles in biological redox processes. The redox characteristics have been studied in nonaqueous acetonitrile at platinum and gold electrodes, where both oxidation and reduction products can be separated and identified.[2]

A Spectrum of Biological Activities

The fusion of the 1,3,4-oxadiazole core with a pyridyl moiety has yielded a plethora of compounds with significant and diverse biological activities.[4][5][6]

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal activities of pyridyl-substituted 1,3,4-oxadiazoles.[6][15] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes. Quantitative structure-activity relationship (QSAR) and molecular docking studies can be employed to correlate the physicochemical properties of these compounds with their antimicrobial efficacy and to identify potential molecular targets, such as peptide deformylase.[9][16]

Anticancer and Anti-inflammatory Potential

This class of compounds has also demonstrated significant promise as anticancer and anti-inflammatory agents.[5][17] For instance, certain derivatives have shown cytotoxic activity against various cancer cell lines.[11][18] Their anti-inflammatory effects have been evaluated in vivo, with some compounds showing inhibition of carrageenan-induced paw edema in rats.[6] The synthesis of 5-pyridyl-1,3,4-oxadiazole-2-thiol and its S-benzoyl derivative has been reported, and they have been evaluated for their anti-inflammatory activity.[5][17]

Computational Drug Design

Computational tools are indispensable in modern drug discovery. For pyridyl-substituted 1,3,4-oxadiazoles, molecular docking studies are used to predict the binding modes and affinities of these compounds to target proteins, such as vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.[19] Density functional theory (DFT) studies help in understanding the electronic properties and reactivity of these molecules, which are crucial for their biological activity.[19]

Conclusion and Future Perspectives

Pyridyl-substituted 1,3,4-oxadiazoles are a fascinating and highly versatile class of compounds with a rich landscape of physicochemical properties. Their tunable electronic and photophysical characteristics, coupled with their significant biological activities, make them prime candidates for further exploration in both materials science and drug discovery. Future research should focus on the rational design of novel derivatives with enhanced properties, guided by a deeper understanding of their structure-property relationships through advanced computational and experimental techniques. The continued investigation of this privileged scaffold holds immense potential for the development of next-generation functional materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. jchemrev.com [jchemrev.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jchemrev.com [jchemrev.com]

- 18. scispace.com [scispace.com]

- 19. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Properties of 2-(pyridin-3-yl)-1,3,4-oxadiazole

This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and potential applications of 2-(pyridin-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in materials science and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fluorescence properties of this class of molecules.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Derivatives of 1,3,4-oxadiazole have garnered considerable attention due to their remarkable thermal and chemical stability, as well as their valuable optical and biological properties.[1] The electron-withdrawing nature of the oxadiazole moiety makes these compounds excellent candidates for use as electron transport materials in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][3]

The incorporation of a pyridine ring, as in this compound, introduces a site for potential coordination with metal ions and can influence the molecule's photophysical and biological characteristics.[4][5] Understanding the fluorescence properties of this specific compound is crucial for harnessing its full potential in various applications.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N,N'-diacylhydrazines or by the oxidative cyclization of acylhydrazones.[6][7] A common and effective method involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃).[6][8]

General Synthetic Protocol

A general and adaptable protocol for the synthesis of this compound is outlined below. This method can be modified based on the available starting materials and desired scale.

Step 1: Formation of the Acylhydrazide (if not commercially available)

If the required acylhydrazide is not available, it can be synthesized from the corresponding carboxylic acid ester and hydrazine hydrate.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

The key step is the reaction of nicotinic hydrazide (isonicotinic acid hydrazide for the pyridin-4-yl isomer) with a suitable carboxylic acid or its derivative, followed by cyclization.[5][9]

Experimental Protocol: Synthesis of this compound

Materials:

-

Nicotinic hydrazide

-

A suitable carboxylic acid or acid chloride (e.g., benzoyl chloride for 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole)

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Appropriate solvents (e.g., pyridine, DMF)

Procedure:

-

In a round-bottom flask, dissolve nicotinic hydrazide (1 equivalent) in a suitable solvent like pyridine.

-

Slowly add the carboxylic acid chloride (1 equivalent) to the solution while stirring. The reaction may be exothermic.

-

After the initial reaction subsides, add phosphorus oxychloride (a slight excess) dropwise to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the crude product by filtration, wash it with water, and dry it.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the C=N and C-O-C stretching vibrations of the oxadiazole ring.[10]

-

Mass Spectrometry: To determine the molecular weight.

Photophysical Properties and Their Characterization

The fluorescence of this compound and its derivatives is a key feature that underpins their utility in various applications. The photophysical properties are dictated by the electronic structure of the molecule, which can be influenced by substituents and the surrounding solvent environment.

Absorption and Emission Spectra

The electronic absorption (UV-Vis) and fluorescence emission spectra are fundamental to characterizing any fluorescent molecule. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

The difference between the peak absorption and emission wavelengths is known as the Stokes shift . A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[11][12] This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon excitation. For many 1,3,4-oxadiazole derivatives, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity, indicating a more polar excited state.[13]

A systematic study of the solvatochromic behavior of this compound in a range of solvents with varying polarities can provide valuable insights into the nature of its excited state.

Fluorescence Quantum Yield: A Measure of Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is essential for applications requiring bright fluorescence, such as in OLEDs and fluorescent probes.

The quantum yield can be determined using either an absolute method, which requires specialized equipment like an integrating sphere, or a more common relative method.[2][3] The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][4]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the steps for measuring the relative fluorescence quantum yield of this compound.

Materials and Equipment:

-

Synthesized and purified this compound

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

High-purity solvents (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Selection of a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample as much as possible.

-

Preparation of Solutions:

-